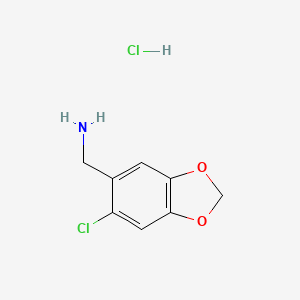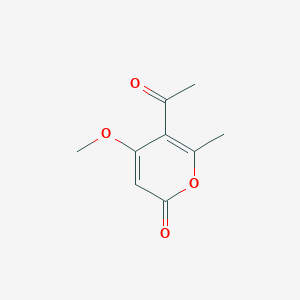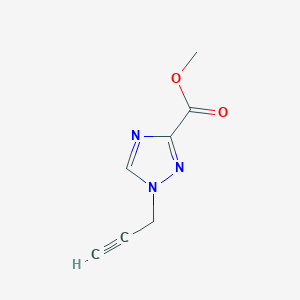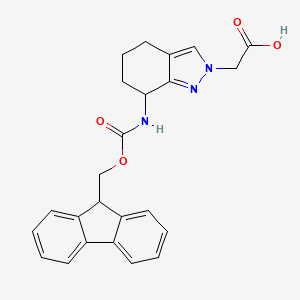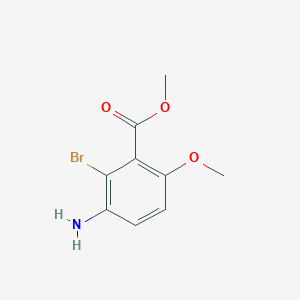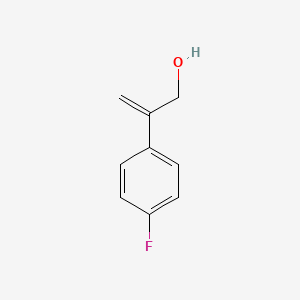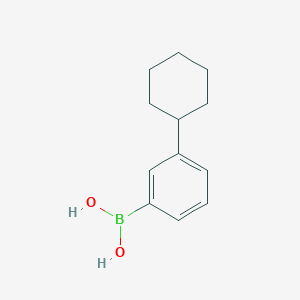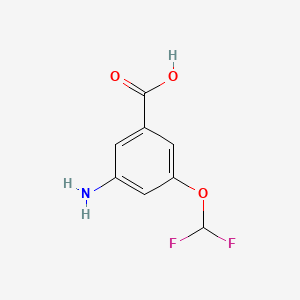
3-Amino-5-(difluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H8F2NO3 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and the difluoromethoxy group is at the fifth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(difluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3,5-difluoromethoxybenzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate enzyme activity and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3-Amino-4-(difluoromethoxy)benzoic acid: Similar structure but with the difluoromethoxy group at the fourth position.
3-Amino-5-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
3-Amino-5-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
3-amino-5-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-4(7(12)13)1-5(11)3-6/h1-3,8H,11H2,(H,12,13) |
InChI-Schlüssel |
DZTFKNOUQHYAJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)
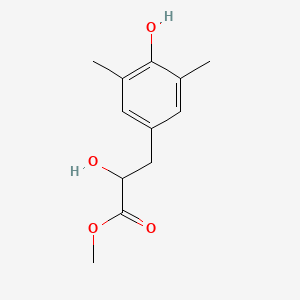
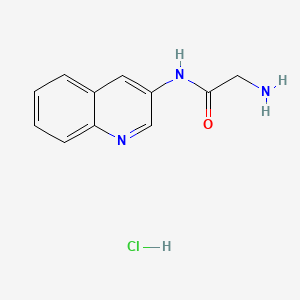
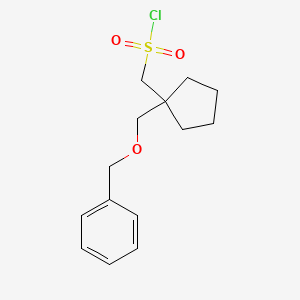
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
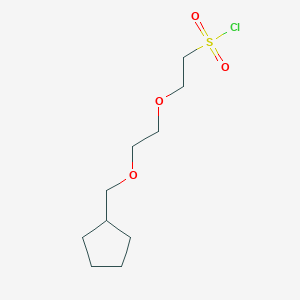
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
